molecular formula C12H15N3O2 B110996 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole CAS No. 1017665-64-3

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

Cat. No. B110996
M. Wt: 233.27 g/mol
InChI Key: VKVFNEGAFWMOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole" is a derivative of the aminopyrazole family, which is known for its significance in medicinal chemistry and drug discovery. Aminopyrazoles, such as 3,4-substituted-5-aminopyrazoles, are versatile intermediates that can be used to synthesize a variety of biologically active compounds .

Synthesis Analysis

The synthesis of 3,4-substituted-5-aminopyrazoles, which are closely related to the compound , can be achieved through palladium-mediated α-arylation of β-ketonitriles with aryl bromides. This method provides a flexible approach to generate a diverse library of aminopyrazoles, which are valuable in pharmaceutical research .

Molecular Structure Analysis

The molecular structure and tautomerism of aminopyrazoles have been extensively studied. X-ray analysis and solid-state NMR have been used to determine the crystal and molecular structures of various 3(5)-amino-5(3)-arylpyrazoles. These studies reveal the presence of different tautomers in the solid state, which are stabilized by hydrogen bonding and N-H…π(arene) contacts . The tautomeric equilibrium constants in solution can be determined by NMR studies and are influenced by the substituents on the phenyl ring .

Chemical Reactions Analysis

Aminopyrazoles can undergo various chemical reactions to form new compounds. For instance, 3,5-dimethyl-4-aminomethylpyrazole ligands have been synthesized and used to create water-soluble pyrazolate rhodium(I) complexes. These complexes can further react with a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyrazoles are influenced by their molecular structure and tautomeric forms. Quantum chemical calculations and vibrational spectroscopy have been used to investigate the structure and molecular vibrations of 4-acetyl-3(5)-amino-5(3)-methylpyrazole, revealing the importance of intramolecular hydrogen bonding in the stability of tautomers . Additionally, the crystal structure determination of related compounds, such as 3,5-dimethyl-4-aminopyrazole, has provided insights into the hydrogen bonding patterns that characterize their solid-state packing .

Scientific Research Applications

  • Synthesis of Hydrogenated Pyrazoloquinolinones :

    • Cyclocondensation of 3-amino-5-methylpyrazole with various aldehydes and diones in different solvents results in the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones (Lipson et al., 2006).
  • Chemical Reactions with Aminoazoles :

    • Interaction of aminoazoles, including 3-amino-5-methylpyrazole, with Meldrum’s acid and various ketones leads to the formation of pyrazolo[3,4-b]pyridin-6-ones and triazolo[1,5-a]pyrimidin-7-ones, indicating their usefulness in synthesizing diverse heterocyclic compounds (Lipson et al., 2007).
  • Synthesis of Pyrazoloquinolinones :

    • A study demonstrates the reaction of 5-amino-3-methyl-1-phenylpyrazole with various compounds to produce 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, expanding the range of pyrazole-derived compounds (Quiroga et al., 1998).
  • Synthesis of Triazole Derivatives :

    • The synthesis of new 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and related compounds demonstrates their potential in creating novel heterocyclic structures with potential medicinal applications (Labanauskas et al., 2001).
  • Anticonvulsant Activity of 3-Aminopyrroles :

    • Synthesis of new 3-aminopyrroles and their derivatives, including 3-aminopyrazoles, shows considerable anticonvulsant activity, highlighting their potential in pharmaceutical applications (Unverferth et al., 1998).
  • Development of Pyrazoloquinazolines :

    • Condensation of various aminoazoles, including 3-aminopyrazole, with different ketones, has been investigated, leading to the synthesis of a variety of heterocyclic compounds such as azolo[a]pyrimidines and azolo[b]quinazolines (Bajwa & Sykes, 1979).
  • Corrosion Inhibition Studies :

    • Bipyrazolic compounds have been studied for their inhibitory effect on corrosion of pure iron in acidic media, showcasing their potential application in material science (Chetouani et al., 2005).

Future Directions

The future directions in the study of pyrazole derivatives include the development of new synthesis methods, the discovery of new pharmacological activities, and the design of new drugs based on the pyrazole scaffold . The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach, for instance, is a promising area of research .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFNEGAFWMOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

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